molecular formula C18H15ClFN3O2S2 B4654220 N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B4654220
M. Wt: 423.9 g/mol
InChI Key: HLQDDZOLWPQKGU-UHFFFAOYSA-N
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Description

N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves multiple steps. One common approach is the reaction of 2-(4-chlorophenoxy)ethyl bromide with thiourea to form the intermediate 2-(4-chlorophenoxy)ethylthiourea. This intermediate is then cyclized with hydrazine hydrate to produce the 1,3,4-thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with 2-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the chlorophenoxy moiety.

Scientific Research Applications

N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
  • N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

Uniqueness

N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2S2/c19-12-5-7-13(8-6-12)25-9-10-26-11-16-22-23-18(27-16)21-17(24)14-3-1-2-4-15(14)20/h1-8H,9-11H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQDDZOLWPQKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)CSCCOC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
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N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Reactant of Route 3
N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
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N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Reactant of Route 6
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N-[5-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

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